molecular formula C10H14BrNO3S2 B2537315 5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 1217013-00-7

5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No. B2537315
CAS RN: 1217013-00-7
M. Wt: 340.25
InChI Key: CTYBLPWPDOWKRE-UHFFFAOYSA-N
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Description

“5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H14BrNO3S2 . It has an average mass of 340.257 Da and a monoisotopic mass of 338.959839 Da .


Synthesis Analysis

Thiophene derivatives, such as “5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide”, are synthesized using various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are some of the typical and significant synthetic methods used to produce thiophene derivatives . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, the core structure of “5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, including oil and gas pipelines, automotive coatings, and metal surface treatments .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in the development of organic semiconductors . These materials are essential for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for use in organic electronics .

Pharmacological Properties

Thiophene-containing compounds exhibit various pharmacological activities:

Biologically Active Compounds

Researchers have explored thiophene derivatives as scaffolds for designing novel biologically active molecules. For instance:

properties

IUPAC Name

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBLPWPDOWKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide

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